N-[2-[3,5-dibromo-4-[3-[(9-methylpurin-6-yl)amino]propoxy]phenyl]ethyl]-N,4-dimethylbenzamide
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Overview
Description
BRD-K97651142 is a novel compound that has shown promise in the field of cancer research, particularly in the treatment of hepatocellular carcinoma. It has been identified as a potential therapeutic agent due to its ability to inhibit tumor growth and proliferation by targeting specific molecular pathways .
Preparation Methods
The synthesis of BRD-K97651142 involves multiple steps, including the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, which are then further modified to produce the final product . Industrial production methods for BRD-K97651142 are also not widely available, but it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity.
Chemical Reactions Analysis
BRD-K97651142 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
BRD-K97651142 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study various biochemical pathways and molecular interactions. In biology, it has been employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and other cellular processes . In medicine, BRD-K97651142 is being explored as a potential therapeutic agent for the treatment of various cancers, including hepatocellular carcinoma
Mechanism of Action
The mechanism of action of BRD-K97651142 involves the inhibition of specific molecular targets and pathways that are critical for tumor growth and survival. One of the key pathways targeted by BRD-K97651142 is the PI3K/Akt pathway, which is known to play a crucial role in cell proliferation and survival . By inhibiting this pathway, BRD-K97651142 can effectively reduce tumor growth and induce apoptosis in cancer cells. Additionally, it may also modulate other signaling pathways and molecular targets that contribute to its anti-tumor effects.
Comparison with Similar Compounds
BRD-K97651142 is unique in its ability to target specific molecular pathways involved in cancer progression. Similar compounds that have been identified include parthenolide, oligomycin A, CGS-15943, halobetasol-propionate, RITA, and PD-0325901 . These compounds also exhibit anti-tumor properties, but BRD-K97651142 stands out due to its specific mechanism of action and potential for use in combination therapies. The comparison highlights the uniqueness of BRD-K97651142 in terms of its molecular targets and therapeutic potential.
Properties
Molecular Formula |
C26H28Br2N6O2 |
---|---|
Molecular Weight |
616.3 g/mol |
IUPAC Name |
N-[2-[3,5-dibromo-4-[3-[(9-methylpurin-6-yl)amino]propoxy]phenyl]ethyl]-N,4-dimethylbenzamide |
InChI |
InChI=1S/C26H28Br2N6O2/c1-17-5-7-19(8-6-17)26(35)33(2)11-9-18-13-20(27)23(21(28)14-18)36-12-4-10-29-24-22-25(31-15-30-24)34(3)16-32-22/h5-8,13-16H,4,9-12H2,1-3H3,(H,29,30,31) |
InChI Key |
AGWAUACRBAQPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CCC2=CC(=C(C(=C2)Br)OCCCNC3=C4C(=NC=N3)N(C=N4)C)Br |
Origin of Product |
United States |
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